Cas no 1213690-81-3 ((2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol)

(2S)-2-Amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a dichloropyridine moiety. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enantioselective catalysts or bioactive molecules. The presence of both amino and hydroxyl functional groups enhances its utility in stereocontrolled reactions, while the electron-deficient pyridine ring contributes to its reactivity in nucleophilic substitution or metal-catalyzed coupling processes. Its well-defined stereochemistry (S-configuration) makes it suitable for applications requiring precise chiral induction. The dichloro substitution pattern may further influence binding affinity in target-specific interactions. This scaffold is of interest in medicinal chemistry for its potential role in modulating biological activity.
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol structure
1213690-81-3 structure
商品名:(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
CAS番号:1213690-81-3
MF:C7H8Cl2N2O
メガワット:207.05721950531
CID:6161170
PubChem ID:131168068

(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
    • 1213690-81-3
    • EN300-1966664
    • インチ: 1S/C7H8Cl2N2O/c8-5-1-7(9)11-2-4(5)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1
    • InChIKey: NHJMVLFSVLYHMB-ZCFIWIBFSA-N
    • ほほえんだ: ClC1C=C(N=CC=1[C@@H](CO)N)Cl

計算された属性

  • せいみつぶんしりょう: 206.0013683g/mol
  • どういたいしつりょう: 206.0013683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 59.1Ų

(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966664-0.5g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
0.5g
$1673.0 2023-09-16
Enamine
EN300-1966664-2.5g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
2.5g
$3417.0 2023-09-16
Enamine
EN300-1966664-10.0g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
10g
$7497.0 2023-05-31
Enamine
EN300-1966664-0.05g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
0.05g
$1464.0 2023-09-16
Enamine
EN300-1966664-1.0g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
1g
$1742.0 2023-05-31
Enamine
EN300-1966664-5.0g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
5g
$5056.0 2023-05-31
Enamine
EN300-1966664-5g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
5g
$5056.0 2023-09-16
Enamine
EN300-1966664-10g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
10g
$7497.0 2023-09-16
Enamine
EN300-1966664-0.25g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
0.25g
$1604.0 2023-09-16
Enamine
EN300-1966664-0.1g
(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol
1213690-81-3
0.1g
$1533.0 2023-09-16

(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol 関連文献

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(2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-olに関する追加情報

Research Briefing on (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol (CAS: 1213690-81-3)

This research briefing provides an in-depth analysis of the latest advancements related to the compound (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol (CAS: 1213690-81-3), a chiral amino alcohol derivative with potential applications in medicinal chemistry and drug development. The compound's structural features, including the dichloropyridine moiety and the stereospecific amino alcohol group, make it a promising scaffold for the design of bioactive molecules.

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a building block for pharmaceuticals. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route for (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol with improved yield and enantiomeric purity. The researchers employed asymmetric hydrogenation techniques to achieve high stereoselectivity, which is critical for its biological activity.

In terms of biological evaluation, preliminary in vitro studies have shown that derivatives of (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol exhibit moderate inhibitory activity against certain kinase targets involved in inflammatory pathways. These findings suggest potential applications in developing anti-inflammatory agents, though further optimization of the scaffold is needed to improve potency and selectivity.

The compound's physicochemical properties have been extensively characterized in recent computational studies. Molecular modeling analyses indicate that the dichloropyridine group contributes to favorable binding interactions with biological targets, while the amino alcohol moiety enhances solubility and bioavailability. These properties make it a versatile intermediate for drug discovery programs.

Current research directions include exploring the compound's utility in fragment-based drug design and as a chiral auxiliary in asymmetric synthesis. Several pharmaceutical companies have included derivatives of (2S)-2-amino-2-(4,6-dichloropyridin-3-yl)ethan-1-ol in their screening libraries, recognizing its potential as a privileged structure in medicinal chemistry.

Future studies will need to address challenges related to metabolic stability and toxicity profile optimization. The presence of the dichloropyridine moiety, while beneficial for target binding, may raise concerns about potential toxicity that will require careful evaluation in preclinical studies.

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